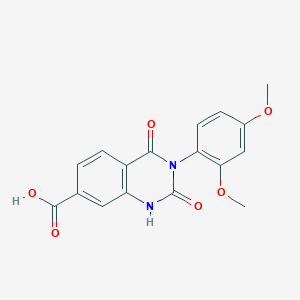

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core with multiple functional groups, including carboxylic acid, methoxy groups, and oxo groups, making it a versatile molecule for research and industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,4-dimethoxyaniline as the starting material.

Condensation Reaction: The aniline is condensed with an appropriate carbonyl compound, such as ethyl chloroformate, to form an intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline core.

Oxidation: The resulting compound is then oxidized to introduce the carboxylic acid group at the 7-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur at the methoxy groups, often involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as hydroxide ions (OH-)

Major Products Formed:

Oxidation: Carboxylic acid derivatives

Reduction: Reduced forms of the compound

Substitution: Substituted derivatives at the methoxy positions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a recent study demonstrated that modifications to the quinazoline structure enhanced its efficacy against specific cancer types by inducing apoptosis in malignant cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Emerging research suggests potential neuroprotective applications. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Agriculture

Pesticidal Activity

The compound's structural characteristics make it a candidate for development as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less toxic to non-target organisms. This dual action is crucial for sustainable agricultural practices .

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters in various crops by modulating hormonal pathways involved in plant development .

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound are being investigated for their potential use in polymer synthesis. The compound can act as a monomer or cross-linking agent in the formation of new polymeric materials with desirable mechanical properties and thermal stability .

Case Studies

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparación Con Compuestos Similares

Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.

Dioxoquinazoline derivatives: Similar to the given compound but with variations in the positions and types of substituents.

Dimethoxyphenyl derivatives: Compounds containing the dimethoxyphenyl group but differing in their core structures.

Uniqueness: 3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for research and industrial use.

Actividad Biológica

3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Preliminary studies suggest that this compound exhibits multiple mechanisms of action:

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes linked to oxidative stress and inflammation.

- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against various pathogens.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models.

| Test System | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.0 |

| ABTS Radical Scavenging | 30.5 |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against several bacterial strains.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels. The study concluded that the compound could potentially protect against oxidative damage.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using agar diffusion methods. The results indicated that the compound was particularly effective against gram-positive bacteria compared to gram-negative bacteria.

Pharmacological Effects

The pharmacological profile suggests potential applications in:

- Cancer Therapy : Due to its ability to inhibit tumor growth through antioxidant mechanisms.

- Infectious Diseases : As a potential treatment option for bacterial infections resistant to conventional antibiotics.

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-24-10-4-6-13(14(8-10)25-2)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGSFUHUICKSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.